6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one
Overview
Description
6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinones.
Reduction: Reduction reactions can lead to the formation of dihydropyridazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the methyl and phenyl substituents.
Pyridazinone: Compounds with a carbonyl group at the 3-position.
Dihydropyridazine: Compounds with reduced double bonds in the pyridazine ring.
Uniqueness
6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one is unique due to the presence of both methyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with other molecules.
Properties
IUPAC Name |
3-methyl-4-phenyl-4,5-dihydro-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-10(7-11(14)13-12-8)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQOLQPPNXAWFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)CC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90957413 | |
Record name | 6-Methyl-5-phenyl-4,5-dihydropyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90957413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35991-33-4 | |
Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-methyl-5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035991334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-5-phenyl-4,5-dihydropyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90957413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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